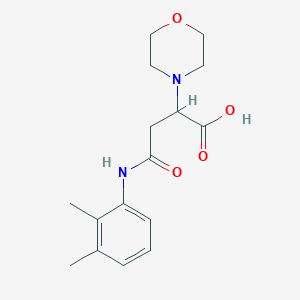

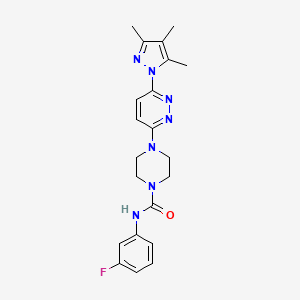

![molecular formula C15H14N2O3S B2689856 N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide CAS No. 1795420-46-0](/img/structure/B2689856.png)

N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound. It is derived from benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been found to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of this compound involves several steps . The process begins with the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol, which results in N-(1,3-benzothiazol-6-yl)furan-2-carboxamide . This compound is then treated with excess P2S5 in anhydrous toluene to form a corresponding thioamide . The thioamide is subsequently oxidized with potassium hexacyanoferrate(III) in an alkaline medium to yield the final product .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzothiazole ring fused with a furan ring . The 1H NMR spectrum of the compound shows signals for protons of the furan ring and protons of the pyridine ring .Chemical Reactions Analysis

The compound undergoes various electrophilic substitution reactions, including bromination, nitration, hydroxymethylation, formylation, and acylation . The substituent enters exclusively into the 5-position of the furan ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Research into compounds similar to N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide focuses on their synthesis and reactivity. For instance, Aleksandrov and El’chaninov (2017) detailed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a process involving the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 in anhydrous toluene and oxidation to obtain the thioamide derivative. This study emphasizes the potential for diverse electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, indicating a broad range of chemical manipulations that can be applied to similar compounds for varied scientific applications (Aleksandrov & El’chaninov, 2017).

Cytotoxic Evaluation and Potential as EGFR Inhibitors

Compounds within the benzo[d]thiazole-2-carboxamide class have been evaluated for their cytotoxicity against various cancer cell lines, suggesting a potential application in cancer therapy. Zhang et al. (2017) reported on a series of benzo[d]thiazole-2-carboxamide derivatives designed as epidermal growth factor receptor (EGFR) inhibitors. These compounds exhibited moderate to excellent potency against cancer cell lines with high EGFR expression and showed low cytotoxic effects on normal cells. This points to the therapeutic potential of such compounds in targeting cancer cells selectively (Zhang et al., 2017).

Antimicrobial Activity

The antimicrobial properties of compounds structurally related to N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide have also been explored. For example, a thiazole-based heterocyclic amide demonstrated significant antimicrobial activity against a range of Gram-negative and Gram-positive bacteria as well as fungi. This study highlights the compound's potential application in developing new antimicrobial agents for medical and pharmacological use (Cakmak et al., 2022).

Corrosion Inhibition

Research on benzothiazole derivatives extends to applications beyond biomedical research, including materials science. Hu et al. (2016) investigated the use of benzothiazole derivatives as corrosion inhibitors for carbon steel in an acidic environment. The study found these compounds to be highly effective in inhibiting corrosion, suggesting potential applications in protecting industrial materials and equipment (Hu et al., 2016).

Wirkmechanismus

While the exact mechanism of action of this compound is not specified in the retrieved papers, benzothiazole derivatives are known to exhibit a wide range of biological activities . For instance, some benzothiazole derivatives have shown potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-15(19,13-3-2-6-20-13)8-16-14(18)10-4-5-11-12(7-10)21-9-17-11/h2-7,9,19H,8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDHLBNNYVFMKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

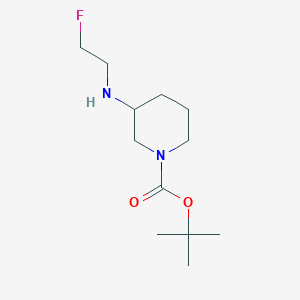

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2689774.png)

![1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2689775.png)

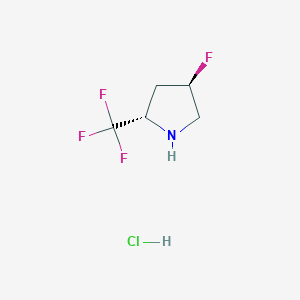

![N-(3,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2689777.png)

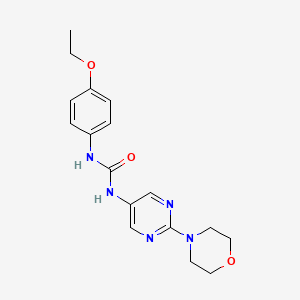

![2-[2-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]-5-ethoxy-4-ethylphenol](/img/structure/B2689778.png)

![6-Benzyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2689779.png)

![1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2689783.png)

![[4-(But-3-en-1-yl)oxan-4-yl]methanamine](/img/structure/B2689793.png)